3-(4,6-Dimethoxypyrimidin-2-yl)aniline
Overview
Description
3-(4,6-Dimethoxypyrimidin-2-yl)aniline is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.26 g/mol It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an aniline group at position 2
Mechanism of Action
Target of Action
The primary targets of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline are currently unknown. This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Biochemical Analysis
Biochemical Properties
3-(4,6-Dimethoxypyrimidin-2-yl)aniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can bind to specific enzymes, altering their catalytic activity. It may also interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli . The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . It may degrade under certain conditions, leading to a loss of activity and potential changes in its effects on cells . Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities . The interaction of this compound with metabolic enzymes can influence the overall metabolic state of the cell, affecting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cellular membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can also affect its activity, as it may preferentially accumulate in certain cell types or compartments .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may localize to the mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
The synthesis of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline typically involves the condensation of 4,6-dimethoxypyrimidine with aniline under specific reaction conditions. One common method includes the use of a base such as sodium bicarbonate in ethanol as the solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4,6-Dimethoxypyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4,6-Dimethoxypyrimidin-2-yl)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical research, particularly in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(4,6-Dimethoxypyrimidin-2-yl)aniline can be compared with other similar compounds, such as:
4-(4,6-Dimethoxypyrimidin-2-yl)aniline: This compound has a similar structure but differs in the position of the aniline group.
2,6-Dimethoxypyrimidin-4-yl)aniline: Another structurally related compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4,6-dimethoxypyrimidin-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGDDKMRPBCYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC(=CC=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371205 | |
Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-84-7 | |
Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4,6-Dimethoxypyrimidin-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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